
chlorozinc(1+);trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);trifluoromethylbenzene is a compound that combines a chlorozinc cation with trifluoromethylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chlorozinc(1+);trifluoromethylbenzene typically involves the reaction of trifluoromethylbenzene with a zinc halide, such as zinc chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);trifluoromethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while substitution reactions can produce a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
Chlorozinc(1+);trifluoromethylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of chlorozinc(1+);trifluoromethylbenzene involves the interaction of the chlorozinc cation with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The pathways involved in its action include coordination with other molecules and participation in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotrifluoride: Similar in structure but lacks the chlorozinc cation.
Trifluoromethylbenzene: Contains the trifluoromethyl group but does not have the chlorozinc component.
Chlorobenzene: Similar aromatic structure but without the trifluoromethyl group.
Uniqueness
Chlorozinc(1+);trifluoromethylbenzene is unique due to the presence of both the chlorozinc cation and the trifluoromethyl group. This combination imparts distinct chemical properties, making it useful in specific synthetic applications and industrial processes.
Propriétés
Numéro CAS |
154407-12-2 |
|---|---|
Formule moléculaire |
C7H4ClF3Zn |
Poids moléculaire |
245.9 g/mol |
Nom IUPAC |
chlorozinc(1+);trifluoromethylbenzene |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
ZBSGWKMTXMXASP-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)C(F)(F)F.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


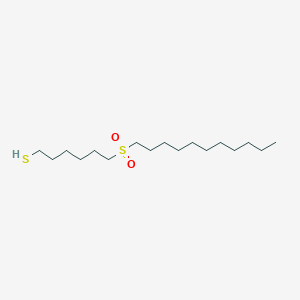
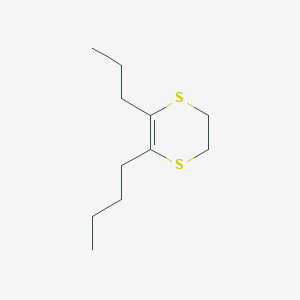
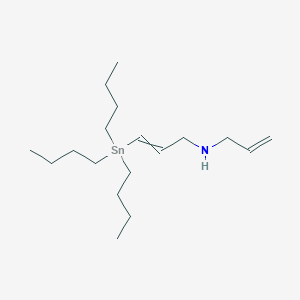
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
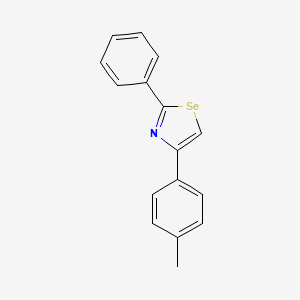

![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
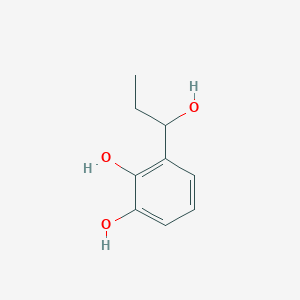
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
